molecular formula C18H15N5O3S3 B2718638 N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 851861-70-6

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2718638
CAS No.: 851861-70-6
M. Wt: 445.53
InChI Key: SURRMUOLWIDUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic hybrid molecule featuring:

  • A 6-methylbenzo[d]thiazole core, known for its role in kinase inhibition and antiproliferative activity .
  • A thioacetamide bridge linking the benzothiazole to a 1,3,4-oxadiazole ring, which enhances metabolic stability and electronic properties compared to sulfur-containing analogs like thiadiazoles .
  • A thiophene-2-carboxamide moiety, contributing to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S3/c1-10-4-5-11-13(7-10)29-17(20-11)21-14(24)9-28-18-23-22-15(26-18)8-19-16(25)12-3-2-6-27-12/h2-7H,8-9H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURRMUOLWIDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action as reported in various studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiazole and oxadiazole moieties. The key synthetic route typically begins with the preparation of 6-methylbenzo[d]thiazole derivatives, followed by the introduction of thioether and amide functionalities. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, related compounds have shown moderate to good activity against Tobacco Mosaic Virus (TMV), with curative rates around 52% to 54% at specific concentrations . This suggests a potential application in antiviral therapeutics.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Studies on thiophene carboxamide derivatives indicate that they exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values as low as 5.46 µM against Hep3B cancer cells . These findings highlight the importance of the thiophene ring in enhancing anticancer properties.

The proposed mechanism of action for the anticancer activity includes interaction with tubulin and disruption of microtubule dynamics, akin to established drugs like Combretastatin A-4 (CA-4). Molecular dynamics simulations suggest that these compounds can effectively bind to tubulin, leading to inhibited cell proliferation and induced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Thiazole and Oxadiazole Moieties : Essential for cytotoxic activity against tumor cells.
  • Substituents on Thiophene : Variations in substituents can significantly alter biological activity.
  • Amide Bond : The presence of an amide bond enhances binding affinity to target proteins involved in cancer progression .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiviral Studies : Compounds similar to N-(5-methylbenzothiazole) derivatives were tested for antiviral efficacy against TMV, demonstrating promising results with curative rates comparable to commercial antivirals .
    CompoundCurative Rate (%)
    5i52.23
    5m54.41
  • Anticancer Studies : Research on thiophene derivatives indicated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM .
    CompoundCell LineIC50 (µM)
    2bHep3B5.46
    2eHep3B12.58

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Coupling of precursors : The compound is synthesized through the coupling of benzamide derivatives with thiazole and oxadiazole structures.
  • Characterization techniques : The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming its structure and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Growth Inhibition : Compounds with similar structural features have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, including SNB-19 and OVCAR-8, with PGIs reaching up to 86% .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating inflammatory signaling pathways. Similar compounds have been shown to reduce inflammation in various biological models .

Potential Applications

The potential applications of N-(substituted phenyl)-1,3,4-oxadiazole derivatives include:

Application AreaDescription
Anticancer TherapyTargeting specific cancer cell lines with high efficacy .
Anti-inflammatory DrugsDevelopment of drugs targeting inflammatory pathways .
Antimicrobial AgentsExploring antibacterial properties against resistant strains .
Antioxidant ActivityEvaluation of radical scavenging potential for oxidative stress conditions .

Case Study: Anticancer Activity

A study focused on similar oxadiazole derivatives highlighted their significant anticancer activity against multiple cell lines. The findings demonstrated that modifications in the chemical structure could enhance efficacy against specific cancer types .

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial activities of thiazole-containing compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Thiadiazole Hybrids ()

Compounds 4g–4j in share the benzothiazole core and thioacetamide linker but replace the oxadiazole with a 1,3,4-thiadiazole . Key differences include:

  • Electronic Effects: Oxadiazoles (O vs.
  • Biological Activity : Analogs 4g–4j exhibit antiproliferative activity with IC₅₀ values in the low micromolar range. The target compound’s oxadiazole may improve selectivity due to reduced metabolic degradation.
  • Molecular Weight : The target compound (~470–500 Da) aligns with 4g–4j (456–491 Da), suggesting comparable bioavailability .
Table 1: Structural and Activity Comparison with Benzothiazole-Thiadiazole Hybrids
Compound Heterocycle Core Molecular Weight (Da) Key Biological Activity
Target Compound 1,3,4-Oxadiazole ~480 (estimated) Hypothesized kinase inhibition
4g () 1,3,4-Thiadiazole 456.56 Antiproliferative (VEGFR-2/BRAF)
4h () 1,3,4-Thiadiazole 470.59 Antiproliferative

Thiadiazole-2-Carboxamide Derivatives ()

describes 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides synthesized via alkylation of thiadiazole precursors. Comparatively:

  • Synthetic Route : The target compound likely employs similar coupling strategies (e.g., HATU-mediated amidation) but substitutes thiadiazole with oxadiazole, requiring cyclization of diacylhydrazines .

Nitrothiophene Carboxamides ()

’s N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide shares the thiophene-carboxamide moiety but lacks the benzothiazole-oxadiazole framework. Key contrasts:

  • Electron-Withdrawing Groups : The nitro group in ’s compound enhances electrophilicity, favoring antibacterial activity, whereas the target compound’s methylbenzothiazole may prioritize kinase inhibition .
  • Synthetic Yield : reports moderate yields (50–70%), while the target compound’s synthesis may face challenges in oxadiazole ring formation .

Thiazole and Thiadiazole Anticancer Agents (–8)

Compounds in –8, such as 7b and 11 , demonstrate potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2). The target compound’s benzothiazole-oxadiazole scaffold may enhance DNA intercalation or kinase binding compared to simpler thiazoles .

Table 2: Anticancer Activity Comparison
Compound Structure IC₅₀ (µg/mL) Target Pathway
Target Compound Benzothiazole-Oxadiazole N/A Hypothesized kinase
7b () Thiadiazole-Thiazole hybrid 1.61 DNA damage/repair
11 () Thiazole-hydrazone 1.98 Apoptosis induction

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Substitution : The 6-methyl group enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Oxadiazole vs. Thiadiazole : Oxadiazoles improve metabolic stability but may reduce affinity for sulfur-dependent enzymes .
  • Thiophene Carboxamide : The planar thiophene ring facilitates π-π interactions with hydrophobic kinase pockets .

Q & A

Q. What synthetic routes are effective for synthesizing this compound, and what conditions maximize yield?

The compound is synthesized through multi-step reactions involving:

  • Oxadiazole ring formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids under reflux in ethanol or DMF .
  • Thioether linkage : Coupling of the oxadiazole intermediate with a 6-methylbenzothiazole-2-amine derivative via a thiol group, often using anhydrous potassium carbonate as a base in dry acetone under reflux .
  • Final assembly : Amide bond formation between the oxadiazole-thioether intermediate and thiophene-2-carboxamide, typically facilitated by coupling agents like EDCI or DCC in aprotic solvents .
    Critical conditions : Solvent polarity (e.g., ethanol vs. DMF), reaction time (6–20 hours), and stoichiometric ratios (1:1 molar ratio for key intermediates) significantly impact yields (reported 65–76%) .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • IR spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹), C=N (1550–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Probes aromatic protons (δ 6.5–8.5 ppm for thiophene/benzothiazole), NH groups (δ 9–11 ppm), and methyl groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 160–170 ppm) and heterocyclic ring connectivity .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S) and fragmentation patterns validate the molecular formula .

Q. What purification strategies ensure high purity?

  • Recrystallization : Use solvent mixtures like ethanol/water (4:1) or DMF/H₂O to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for intermediates prone to byproducts .
  • Key metrics : Monitor melting points (e.g., 160–204°C) and HPLC purity (>95%) to confirm crystallinity and homogeneity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group optimization?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring to enhance target binding. Test derivatives in cytotoxicity assays (e.g., IC₅₀ against HeLa cells) .
  • Vary heterocycles : Replace oxadiazole with 1,3,4-thiadiazole and compare bioactivity to assess ring electronegativity effects .
  • Document trends : Use regression analysis to correlate logP values (lipophilicity) with cellular permeability data .

Q. What computational methods predict target binding mechanisms?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., GSK-3β). Prioritize binding poses with hydrogen bonds to the oxadiazole ring and hydrophobic contacts with the benzothiazole methyl group .
  • Validation : Cross-check docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions in synthetic yields or spectral data?

  • Reaction variables : Replicate conflicting studies while controlling for solvent purity (e.g., anhydrous vs. hydrated DMF) and heating methods (oil bath vs. microwave) .
  • Orthogonal characterization : If NMR signals overlap (e.g., thiophene vs. benzothiazole protons), use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. Which in vitro models are optimal for evaluating anticancer activity?

  • Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) cells to assess specificity .
  • Assay design : Perform MTT assays at 48–72 hours with positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO <0.1%). Normalize data to mitochondrial activity .

Q. How can synthesis scalability be optimized without compromising reproducibility?

  • Process parameters : Use jacketed reactors for consistent heat distribution during reflux and automate stirring (500–700 rpm) to prevent aggregation .
  • Quality control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.